Cas no 26360-21-4 ((4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid)

(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid 化学的及び物理的性質
名前と識別子
-
- L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9CI)
- 2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid
- 26360-21-4
- DTXSID00316390
- NSC302973
- 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid
- NSC-302973
- (4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid
-
- インチ: InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)
- InChIKey: QPWWRIJXAKSKLU-UHFFFAOYSA-N
- SMILES: OC(CCC(NC(C1C=CC(N(CC2=CN=C3NC(=NC(=O)C3=N2)N)N=O)=CC=1)=O)C(=O)O)=O
計算された属性
- 精确分子量: 470.13004
- 同位素质量: 470.12984494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 12
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 845
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 230Ų
- XLogP3: -1.2
じっけんとくせい
- PSA: 229.63
(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A263600-100mg |
(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid |
26360-21-4 | 100mg |
$ 552.00 | 2023-09-09 | ||
TRC | A263600-25mg |
(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid |
26360-21-4 | 25mg |
$ 152.00 | 2023-09-09 | ||
TRC | A263600-250mg |
(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid |
26360-21-4 | 250mg |
$ 1162.00 | 2023-09-09 |
(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acidに関する追加情報
Compound CAS No. 26360-21-4: (4-(((2-Amino-4-Oxo-3,4-Dihydropteridin-6-Yl)Methyl)(Nitroso)Amino)Benzoyl)-L-Glutamic Acid
The compound with CAS No. 26360-21-4, known as (4-(((2-Amino-4-Oxo-3,4-Dihydropteridin-6-Yl)Methyl)(Nitroso)Amino)Benzoyl)-L-Glutamic Acid, is a highly specialized molecule with significant potential in the fields of pharmacology and biochemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a benzoyl group attached to an L-glutamic acid backbone, with a complex substituent containing a dihydropteridin moiety and a nitroso group. These structural elements contribute to its versatile functional properties.
Recent studies have highlighted the role of this compound in modulating cellular signaling pathways, particularly those involving nitric oxide (NO) and amino acid metabolism. The presence of the nitroso group suggests potential involvement in NO-related biological processes, which are critical in cardiovascular health, immune responses, and neurotransmission. Additionally, the dihydropteridin moiety is known to play a role in folate metabolism and enzyme regulation, further underscoring the compound's multifaceted biological relevance.
One of the most intriguing aspects of this compound is its ability to interact with key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are pivotal in nucleotide biosynthesis. This interaction has implications for both normal cellular processes and pathological conditions such as cancer, where unregulated nucleotide synthesis contributes to rapid cell proliferation. Recent research has explored the potential of this compound as a chemotherapeutic agent, targeting pathways that are overactive in malignant cells while sparing healthy tissues.
The synthesis of this compound involves a multi-step process that combines organic synthesis techniques with peptide chemistry. The construction of the benzoyl-L-glutamic acid backbone is typically achieved through peptide coupling reactions, while the incorporation of the dihydropteridin-nitroso substituent requires precise control over stereochemistry and functional group compatibility. Advanced purification methods, including high-performance liquid chromatography (HPLC), ensure the isolation of the pure compound for subsequent biological testing.
In terms of applications, this compound has shown promise in preclinical models for treating various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Its ability to modulate multiple signaling pathways makes it a candidate for combination therapies, where it could enhance the efficacy of existing treatments while reducing adverse effects. Furthermore, ongoing research is investigating its potential as a prodrug, where it could be activated selectively within target tissues to minimize systemic toxicity.
The structural complexity of CAS No. 26360-21-4 also presents challenges for large-scale production and clinical translation. However, advancements in chemical synthesis and biotechnology are gradually addressing these limitations. For instance, enzymatic approaches and semi-synthetic methods are being explored to streamline the production process and improve scalability.
In conclusion, CAS No. 26360-21-4 represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique combination of structural features and biological activities positions it as a valuable tool for addressing unmet medical needs across various therapeutic areas. As research continues to uncover its full spectrum of applications, this compound is poised to make significant contributions to the advancement of personalized medicine and precision therapy.
26360-21-4 ((4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid) Related Products
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)




